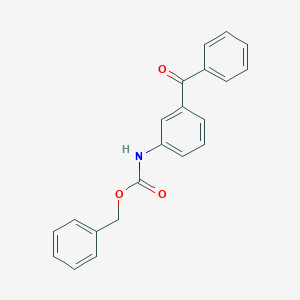![molecular formula C17H21N5O3 B263198 1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one](/img/structure/B263198.png)
1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one is a complex organic compound that features a triazine ring, a morpholine group, and an amino group
准备方法
The synthesis of 1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one typically involves multiple steps, including the functionalization of the triazine ring and the introduction of the morpholine group. One common synthetic route involves the reaction of 4-amino-6-chloro-1,3,5-triazine with morpholine in the presence of a base such as sodium carbonate. This reaction is usually carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis and solid-phase synthesis are often employed to improve yield and reduce reaction times .
化学反应分析
1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
科学研究应用
1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The triazine ring and morpholine group play crucial roles in its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific application and derivative of the compound.
相似化合物的比较
1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one can be compared with other similar compounds, such as:
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: This compound also features a triazine ring and morpholine group but has a different overall structure and applications.
Disodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate: Another similar compound used as an optical brightener.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H21N5O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
1-[4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C17H21N5O3/c1-2-14(23)12-3-5-13(6-4-12)25-11-15-19-16(18)21-17(20-15)22-7-9-24-10-8-22/h3-6H,2,7-11H2,1H3,(H2,18,19,20,21) |
InChI 键 |
AZMWGTVWXKWZLO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N)N3CCOCC3 |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N3CCOCC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)


![2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID](/img/structure/B263129.png)

![5-METHYL-N-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-3-CARBOXAMIDE](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}-5-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE](/img/structure/B263143.png)

![Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B263146.png)
